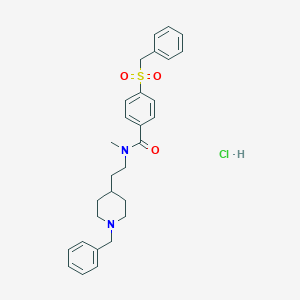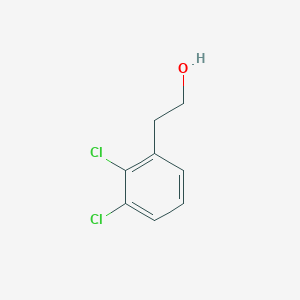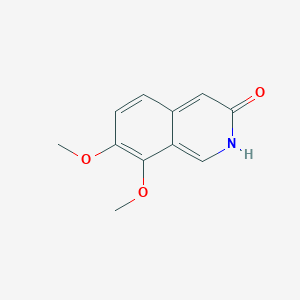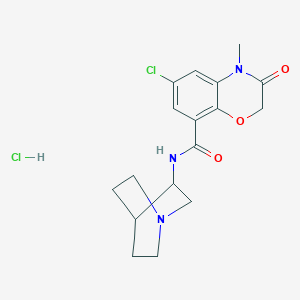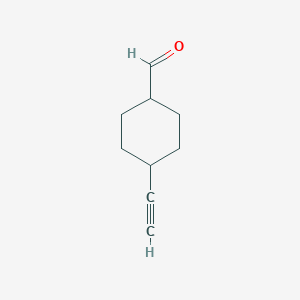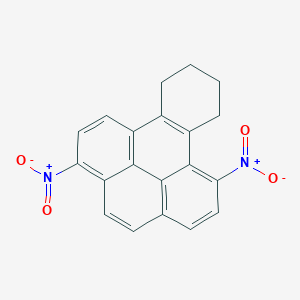
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. This compound is of particular interest to scientists due to its potential toxicity and carcinogenicity.
Wirkmechanismus
The mechanism of action of benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- involves the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. This damage can lead to cell death, mutations, and the development of cancer.
Biochemische Und Physiologische Effekte
Exposure to benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- has been shown to have a number of biochemical and physiological effects. These include DNA damage, oxidative stress, inflammation, and the induction of apoptosis (programmed cell death). Research has also shown that exposure to benzo(e)pyrene can lead to the development of cancer in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- is a useful compound for studying the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-s on living organisms. It is relatively easy to synthesize and is readily available. However, one limitation of using benzo(e)pyrene in lab experiments is that it is highly toxic and carcinogenic. Care must be taken when handling this compound to avoid exposure.
Zukünftige Richtungen
There are a number of future directions for research on benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-. One area of interest is the development of new methods for detecting and measuring exposure to this compound. Another area of research is the development of new treatments for the health effects associated with exposure to benzo(e)pyrene. Finally, research is needed to better understand the mechanisms by which benzo(e)pyrene causes DNA damage and leads to the development of cancer.
Synthesemethoden
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- can be synthesized through the nitration of benzo(e)pyrene. Nitration involves the reaction of nitric acid with a compound containing a benzene ring. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- is commonly used in scientific research to study the effects of Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro-s on living organisms. It has been shown to be toxic to both plants and animals, and is a known carcinogen in humans. Research has also shown that exposure to benzo(e)pyrene can cause DNA damage, oxidative stress, and inflammation.
Eigenschaften
CAS-Nummer |
120812-51-3 |
|---|---|
Produktname |
Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,6-dinitro- |
Molekularformel |
C20H14N2O4 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
3,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene |
InChI |
InChI=1S/C20H14N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h5-10H,1-4H2 |
InChI-Schlüssel |
QRIUZXYUEZGXBP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC2=C(C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Andere CAS-Nummern |
120812-51-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



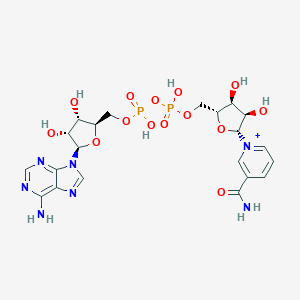
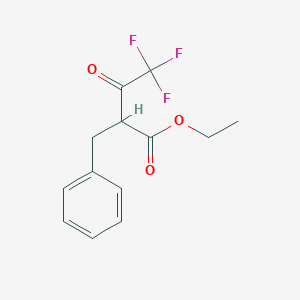
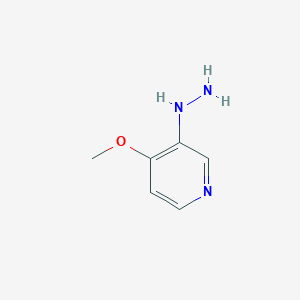
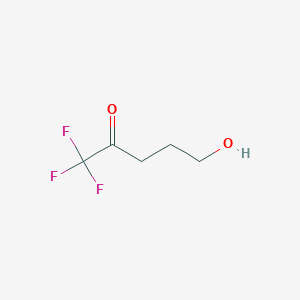
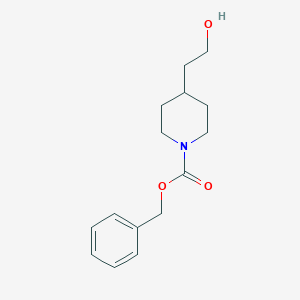
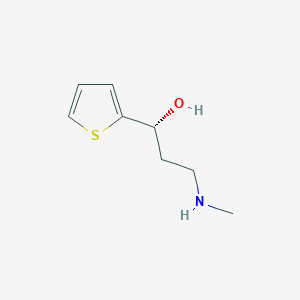
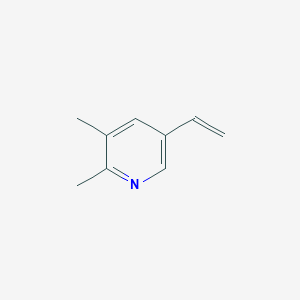
![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
